2,3-Difluoro-5-(3-methoxyphenyl)aniline
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Overview
Description
2,3-Difluoro-5-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a methoxy group at the 3 position, and an aniline group at the 5 position on the benzene ring. The unique substitution pattern on the benzene ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(3-methoxyphenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the overall efficiency and safety of the production . These methods aim to reduce the number of reaction steps, minimize waste, and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
2,3-Difluoro-5-(3-methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroaniline: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3,5-Difluoroaniline: Another similar compound with fluorine atoms at different positions, affecting its chemical behavior and applications.
2,5-Difluoroaniline:
Uniqueness
2,3-Difluoro-5-(3-methoxyphenyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H11F2NO |
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Molecular Weight |
235.23 g/mol |
IUPAC Name |
2,3-difluoro-5-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChI Key |
HRHBAHBNBORVQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)F)N |
Origin of Product |
United States |
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